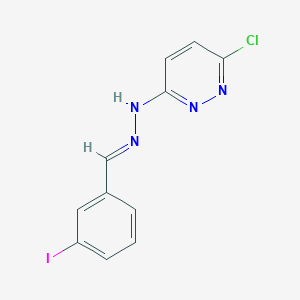

![molecular formula C14H10BrClN2S B395648 3-溴-2-{[(4-氯苯基)硫代]甲基}咪唑并[1,2-a]吡啶 CAS No. 300695-61-8](/img/structure/B395648.png)

3-溴-2-{[(4-氯苯基)硫代]甲基}咪唑并[1,2-a]吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“3-Bromo-2-{[(4-chlorophenyl)sulfanyl]methyl}imidazo[1,2-a]pyridine” is a chemical compound that belongs to the class of imidazopyridines . Imidazopyridine is an important fused bicyclic 5–6 heterocycle and is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A specific method for the synthesis of a series of imidazo[1,2-a]pyridines involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, reasonably fast, very clean, high yielding, simple workup and environmentally benign .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been synthesized through various chemical reactions, including condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A specific method involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .科学研究应用

a. Antiviral Properties: Imidazo[1,2-a]pyridines exhibit antiviral activity against various viruses. Researchers have explored their potential as inhibitors for viral replication, making them promising candidates for drug development .

b. Antiulcer Effects: Studies suggest that imidazo[1,2-a]pyridines possess antiulcer properties. These compounds may help mitigate gastric ulcers by modulating specific pathways .

c. Antibacterial Activity: Imidazo[1,2-a]pyridines have demonstrated antibacterial effects. Researchers investigate their role in combating bacterial infections, potentially leading to novel antibiotics .

d. Anticancer Potential: This class of compounds has been explored as cyclin-dependent kinase (CDK) inhibitors. Their ability to regulate cell cycle progression makes them relevant in cancer research .

e. Antifungal Properties: Imidazo[1,2-a]pyridines also exhibit antifungal activity. Scientists study their efficacy against fungal pathogens .

f. Antituberculosis Agents: Some imidazo[1,2-a]pyridines have shown promise as antituberculosis drugs. Their activity against Mycobacterium tuberculosis is an area of active investigation .

Material Science Applications

Beyond medicinal chemistry, imidazo[1,2-a]pyridines find utility in material science due to their unique structural features:

a. Scaffold for Drug Design: The imidazo[1,2-a]pyridine moiety serves as a versatile scaffold for drug development. Its presence in existing drugs like Zolpidem, Alpidem, and Olprione underscores its importance .

b. Structural Character: Researchers explore the structural properties of imidazo[1,2-a]pyridines for applications in materials science. Their fused bicyclic 5–6 heterocyclic structure makes them intriguing candidates for various material-related studies .

作用机制

Target of Action

Imidazo[1,2-a]pyridines, the core structure of this compound, are recognized as valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .

Mode of Action

Imidazo[1,2-a]pyridines have been functionalized through various strategies such as transition metal catalysis, metal-free oxidation, and photocatalysis . These strategies could potentially influence the interaction of the compound with its targets.

Biochemical Pathways

Imidazo[1,2-a]pyridine derivatives have been reported to exhibit significant activity against multidrug-resistant tuberculosis (mdr-tb) and extensively drug-resistant tb (xdr-tb) , suggesting that they may affect the biochemical pathways related to these diseases.

Pharmacokinetics

Some imidazo[1,2-a]pyridine analogues have displayed pharmacokinetic and safety profiles compatible with once-daily dosing , which could suggest similar properties for this compound.

Result of Action

Imidazo[1,2-a]pyridine derivatives have shown significant activity against mdr-tb and xdr-tb , indicating that they may have potent antimicrobial effects.

Action Environment

The functionalization of imidazo[1,2-a]pyridines has been achieved through various strategies including transition metal catalysis, metal-free oxidation, and photocatalysis , suggesting that these processes could potentially be influenced by environmental conditions such as temperature, light, and the presence of certain chemicals.

属性

IUPAC Name |

3-bromo-2-[(4-chlorophenyl)sulfanylmethyl]imidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrClN2S/c15-14-12(17-13-3-1-2-8-18(13)14)9-19-11-6-4-10(16)5-7-11/h1-8H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWMCHKMBTWPJTA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=C(N2C=C1)Br)CSC3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrClN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2-{[(4-chlorophenyl)sulfanyl]methyl}imidazo[1,2-a]pyridine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

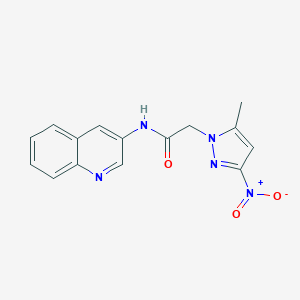

![2,3,4,5,6-Pentafluorobenzaldehyde [4-(3,4-dimethoxyphenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B395565.png)

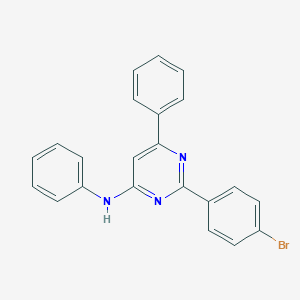

![[2-(4-Bromo-phenyl)-6-phenyl-pyrimidin-4-yl]-(4-methoxy-phenyl)-amine](/img/structure/B395566.png)

![2-{[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]sulfanyl}-1,3-benzoxazole](/img/structure/B395568.png)

![2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B395570.png)

![2,4-Dimethoxybenzaldehyde [4-[2-(2,4-dimethoxybenzylidene)hydrazino]-6-(diphenylamino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B395571.png)

![2-{[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]sulfanyl}-1,3-benzothiazole](/img/structure/B395574.png)

![N-[2-(4-Chloro-phenyl)-1-methylcarbamoyl-vinyl]-4-nitro-benzamide](/img/structure/B395577.png)

![4-Fluorobenzaldehyde [4-(diphenylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B395578.png)

![N-[3-Allyl-4-phenylthiazole-2(3H)-ylidene]-4-methoxyaniline](/img/structure/B395587.png)

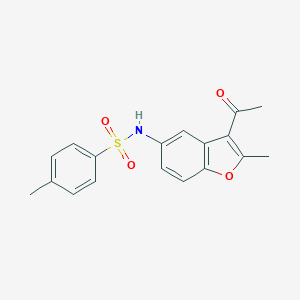

![N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-4-methylbenzenesulfonamide](/img/structure/B395588.png)